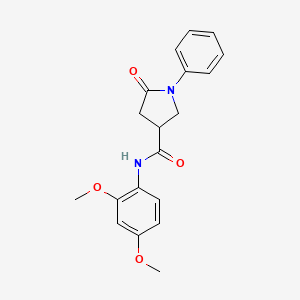![molecular formula C16H25NO3 B5030817 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at Merck Research Laboratories as a potential treatment for neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
作用机制
MPEP selectively blocks the activity of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, a type of glutamate receptor found in the brain. This receptor is involved in a variety of physiological processes such as learning and memory, synaptic plasticity, and pain perception. By blocking 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, MPEP can modulate these processes and potentially treat neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in a variety of brain functions. It can also improve synaptic plasticity, the ability of neurons to change their connections in response to stimuli.
实验室实验的优点和局限性
MPEP has several advantages for lab experiments. It is a selective antagonist of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, meaning it can specifically target this receptor without affecting other receptors in the brain. It is also relatively stable and can be easily synthesized. However, MPEP has some limitations as well. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on MPEP. One area of interest is its potential use in treating addiction. Studies have shown that MPEP can reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in treating anxiety and depression. Studies have shown that MPEP can modulate the release of neurotransmitters involved in these disorders. Finally, researchers are interested in developing more selective and potent antagonists of 1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine, which could potentially lead to more effective treatments for neurological disorders.
合成方法
MPEP can be synthesized using a multistep process involving the reaction of 2-methoxyphenol with ethylene oxide, followed by the reaction of the resulting product with 1-(2-chloroethyl)piperidine. The final product is purified using chromatography techniques.
科学研究应用
MPEP has been extensively studied for its potential therapeutic applications in neurological disorders. Studies have shown that MPEP can improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. It has also been shown to reduce the symptoms of Parkinson's disease in animal models.
属性
IUPAC Name |
1-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-18-15-7-3-4-8-16(15)20-14-13-19-12-11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDVIJNOXNIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

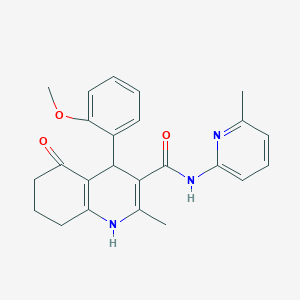
![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)
![N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide](/img/structure/B5030750.png)
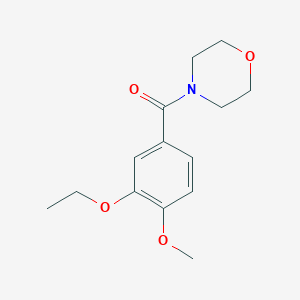
![2-(3-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5030763.png)
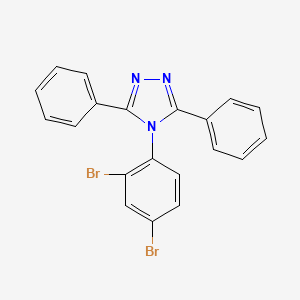
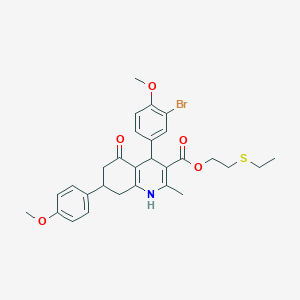
![N-[2-(3-chlorophenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5030780.png)
![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)

